molecular formula C16H13BrN2O3 B3442471 (E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide

(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3442471
M. Wt: 361.19 g/mol
InChI Key: GQBCNVZOPNASOO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a bromine atom, a nitro group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and 3-nitrocinnamic acid.

    Amidation Reaction: The 2-bromo-4-methylaniline is reacted with 3-nitrocinnamic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

    Reduction: (E)-N-(2-bromo-4-methylphenyl)-3-(3-aminophenyl)prop-2-enamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (E)-N-(2-chloro-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide.
  • (E)-N-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide.
  • (E)-N-(2-bromo-4-methylphenyl)-3-(3-methoxyphenyl)prop-2-enamide.

Comparison:

    Structural Differences: The presence of different substituents (e.g., chlorine, methoxy) can influence the compound’s reactivity and properties.

    Unique Properties: (E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific combination of bromine and nitro groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-11-5-7-15(14(17)9-11)18-16(20)8-6-12-3-2-4-13(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBCNVZOPNASOO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-N-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.